N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide
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Overview
Description
N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide is a complex organic compound that features a pyrimidine ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide typically involves multiple steps. One common approach is the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde . This reaction proceeds chemo- and regioselectively, affording the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- (2-{[(2E)-4-(6-Ethyl-4-hydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-methyl-2-buten-1-yl]amino}ethyl)phosphonic acid
Uniqueness
N-{(E)-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(Z)-N'-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-(2-methoxyphenyl)carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-16-14(2)23-21(26-20(16)29)27-22(24-17-12-8-9-13-18(17)30-3)25-19(28)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3,(H3,23,24,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCSIIRMLALKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N=C(NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(NC1=O)/N=C(/NC2=CC=CC=C2OC)\NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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